molecular formula C6H4N4O4S B14713514 N-diazo-3-nitro-benzenesulfonamide CAS No. 6647-85-4

N-diazo-3-nitro-benzenesulfonamide

Cat. No.: B14713514
CAS No.: 6647-85-4
M. Wt: 228.19 g/mol
InChI Key: WGTKCHUGTQBBMR-UHFFFAOYSA-N
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Description

(m-Nitrophenylsulfonyl) azide is an organic compound characterized by the presence of a nitro group (NO₂) attached to a phenyl ring, which is further connected to a sulfonyl azide group (SO₂N₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: (m-Nitrophenylsulfonyl) azide can be synthesized through the nucleophilic substitution reaction of sulfonyl chlorides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions . The general reaction scheme is as follows:

[ \text{R-SO₂Cl} + \text{NaN₃} \rightarrow \text{R-SO₂N₃} + \text{NaCl} ]

Industrial Production Methods: Industrial production of sulfonyl azides, including (m-Nitrophenylsulfonyl) azide, often involves the use of polyethylene glycol (PEG-400) as an eco-friendly reaction medium. This method enhances the reaction efficiency and yield while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: (m-Nitrophenylsulfonyl) azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alkyl or aryl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of (m-Nitrophenylsulfonyl) azide primarily involves its reactivity as an azide group. The azide group can act as a nucleophile in substitution reactions, a reducing agent in reduction reactions, and a dipole in cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • Phenylsulfonyl azide
  • Benzylsulfonyl azide
  • Tosyl azide

Comparison: (m-Nitrophenylsulfonyl) azide is unique due to the presence of the nitro group, which can influence its reactivity and stability compared to other sulfonyl azides. The nitro group can also provide additional functionality for further chemical modifications .

Properties

CAS No.

6647-85-4

Molecular Formula

C6H4N4O4S

Molecular Weight

228.19 g/mol

IUPAC Name

N-diazo-3-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4H

InChI Key

WGTKCHUGTQBBMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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